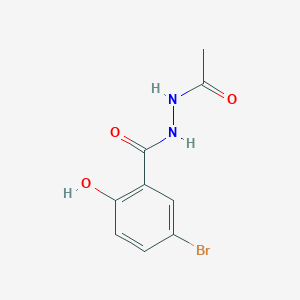
N'-acetyl-5-bromo-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-acetyl-5-bromo-2-hydroxybenzohydrazide: is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of benzohydrazide, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring, along with an acetyl group attached to the nitrogen atom of the hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-5-bromo-2-hydroxybenzohydrazide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Hydrazide Formation: The brominated product is then reacted with hydrazine hydrate to form 5-bromo-2-hydroxybenzohydrazide.
Acetylation: Finally, the hydrazide is acetylated using acetic anhydride to yield N’-acetyl-5-bromo-2-hydroxybenzohydrazide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N’-acetyl-5-bromo-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the hydrazide can be reduced to the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-acetyl-5-bromo-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-acetyl-5-bromo-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its hydrazide moiety can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo nucleophilic substitution and condensation reactions allows it to interact with various biomolecules, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-bromo-2-hydroxybenzohydrazide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N’-acetyl-2-hydroxybenzohydrazide: Lacks the bromine atom, affecting its reactivity and potential biological activity.
N’-acetyl-5-chloro-2-hydroxybenzohydrazide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: N’-acetyl-5-bromo-2-hydroxybenzohydrazide is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
IUPAC Name |
N'-acetyl-5-bromo-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-12-9(15)7-4-6(10)2-3-8(7)14/h2-4,14H,1H3,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRBQKPEVJDIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














